3-(cyclopropylmethyl)Benzaldehyde

Description

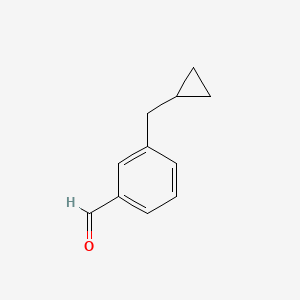

3-(Cyclopropylmethyl)Benzaldehyde is an aromatic aldehyde derivative featuring a cyclopropylmethyl substituent at the meta position of the benzaldehyde core. The cyclopropyl group introduces steric bulk and ring strain, which may influence reactivity, solubility, and stability compared to simpler alkyl or electron-withdrawing substituents. This article provides a comparative analysis of this compound with structurally similar aldehydes, emphasizing substituent effects on physicochemical and chemical properties.

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-(cyclopropylmethyl)benzaldehyde |

InChI |

InChI=1S/C11H12O/c12-8-11-3-1-2-10(7-11)6-9-4-5-9/h1-3,7-9H,4-6H2 |

InChI Key |

MBAWWPSXASHMBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=CC(=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(cyclopropylmethyl)Benzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzaldehyde with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the use of Grignard reagents. For instance, cyclopropylmethyl magnesium bromide can be reacted with benzaldehyde to yield the desired product after hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethyl)Benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: 3-(cyclopropylmethyl)benzoic acid.

Reduction: 3-(cyclopropylmethyl)benzyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(cyclopropylmethyl)Benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethyl)Benzaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The cyclopropylmethyl group can influence the compound’s reactivity and binding affinity to different enzymes and receptors.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: Unlike electron-withdrawing groups (e.g., -Cl, -NO₂), the cyclopropylmethyl group is weakly electron-donating due to hyperconjugation, reducing the electrophilicity of the aldehyde compared to 3-chloro- or 3-nitrobenzaldehyde .

- Boiling Point : The predicted higher boiling point (~280–300°C) relative to 3-methylbenzaldehyde (199–201°C) reflects increased molecular weight and van der Waals interactions from the cyclopropyl group .

Reactivity and Stability

- Oxidation Resistance : The cyclopropyl group’s strain energy may enhance susceptibility to ring-opening reactions under oxidative conditions, unlike stable alkyl groups in 3-methylbenzaldehyde .

- Condensation Reactions : 3-Chlorobenzaldehyde and 3-nitrobenzaldehyde exhibit higher reactivity in aldol condensations due to their electron-withdrawing groups, whereas this compound may require harsher conditions .

- Thermal Stability : The rigid cyclopropylmethyl group could improve thermal stability compared to linear alkyl substituents, as seen in the higher predicted boiling point relative to 3-methylbenzaldehyde .

Research Findings and Data Limitations

- Predicted vs. Experimental Data : Properties for this compound are extrapolated from analogs like 4-cyclopropyl-3-methoxybenzaldehyde , highlighting the need for experimental validation.

- Synthetic Applications : The compound’s unique steric profile may facilitate selective reactions in pharmaceutical intermediates, though direct studies are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.